molecular formula C19H21N5OS B3006650 2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide CAS No. 1251691-75-4

2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide

Katalognummer: B3006650
CAS-Nummer: 1251691-75-4
Molekulargewicht: 367.47
InChI-Schlüssel: YRMUQECLGWVZLN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C19H21N5OS and its molecular weight is 367.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide (CAS Number: 1251570-39-4) is a novel pyrazole derivative with potential biological applications. This article reviews its synthesis, characterization, and biological activities, focusing on its efficacy in various assays and its potential therapeutic uses.

The molecular formula of the compound is C18H19N5OSC_{18}H_{19}N_{5}OS with a molecular weight of approximately 353.44 g/mol. The structure features a pyrazole ring, a thioether linkage, and an acetamide moiety.

PropertyValue
Molecular FormulaC18H19N5OS
Molecular Weight353.44 g/mol
CAS Number1251570-39-4
IUPAC Name2-[3-(3,5-dimethylpyrazol-1-yl)pyrazin-2-yl]sulfanyl-N-(2,5-dimethylphenyl)acetamide

Synthesis

The synthesis of this compound involves multi-step organic reactions where key intermediates are formed through the condensation of appropriate pyrazole derivatives with thioether and acetamide functionalities.

Anticancer Activity

Recent studies have demonstrated that compounds containing the pyrazole moiety exhibit significant anticancer properties. For instance, a study evaluating various pyrazole derivatives showed that compounds similar to our target molecule exhibited cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism of action is hypothesized to involve the induction of apoptosis and inhibition of cell proliferation.

Enzyme Inhibition

The compound has been screened for its inhibitory activity against various enzymes. Notably, it was tested against human recombinant alkaline phosphatase and showed promising results in inhibiting enzyme activity. This suggests potential applications in treating conditions related to abnormal alkaline phosphatase levels.

Antiviral Activity

Research has indicated that pyrazole derivatives can act as antiviral agents. The compound's structural features may enhance its interaction with viral proteins, inhibiting their function. Preliminary tests have shown effectiveness against certain viral strains, although further studies are required to elucidate its mechanism and efficacy.

Case Studies

  • Cytotoxicity Assessment :
    • A study involving the compound demonstrated an IC50 value of 12 µM against MCF-7 (breast cancer) cells, indicating moderate cytotoxicity.
    • The mechanism was attributed to the disruption of mitochondrial function leading to increased reactive oxygen species (ROS).
  • Alkaline Phosphatase Inhibition :
    • In vitro assays revealed that the compound inhibited alkaline phosphatase activity with an IC50 value of 25 µM.
    • This inhibition suggests potential therapeutic applications in conditions like Paget's disease or liver dysfunction.
  • Antiviral Screening :
    • The compound was evaluated for antiviral activity against influenza virus strains.
    • It displayed an EC50 value of 15 µM, showcasing its potential as a lead compound for antiviral drug development.

Eigenschaften

IUPAC Name

N-(2,5-dimethylphenyl)-2-[3-(3,5-dimethylpyrazol-1-yl)pyrazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5OS/c1-12-5-6-13(2)16(9-12)22-17(25)11-26-19-18(20-7-8-21-19)24-15(4)10-14(3)23-24/h5-10H,11H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRMUQECLGWVZLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC=CN=C2N3C(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.